ARF-binding protein 1 (757-766)
Description
Overview of ARF Family GTPases in Eukaryotic Cellular Regulation
The ARF superfamily, which includes ARFs, ARF-like (ARL) proteins, and Secretion-Associated and Ras-related (SAR) proteins, plays a critical role in maintaining cellular homeostasis. nus.edu.sgmolbiolcell.org These proteins are involved in a wide array of fundamental cellular functions, from vesicle formation for transport to modulating lipid composition of membranes and even influencing cell division and adhesion. nus.edu.sgnih.gov Their importance is highlighted by the fact that disruptions in ARF signaling are linked to various diseases. molbiolcell.org
ARF proteins are best known for their central role in regulating membrane traffic. nus.edu.sgnih.gov They are key players in the formation of transport vesicles, which are essential for moving molecules between different cellular compartments, such as the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane. nus.edu.sgnih.gov Upon activation to their GTP-bound form on a membrane surface, ARFs recruit a variety of effector proteins. nih.govnih.gov These effectors include coat proteins (like COPI, AP-1, AP-3, AP-4, and GGAs) that are necessary to shape the membrane into a vesicle, as well as enzymes that modify the lipid composition of the membrane. nus.edu.sgnih.govnih.gov
Different ARF proteins are localized to distinct cellular compartments and regulate specific trafficking steps. For instance, ARF1 is primarily found at the Golgi apparatus where it initiates the formation of COPI-coated vesicles for retrograde transport from the Golgi to the ER. nus.edu.sgoncotarget.com ARF6, on the other hand, is located at the plasma membrane and endosomes, where it regulates endocytic recycling pathways that are important for cell migration and adhesion. nus.edu.sgnih.gov ARF proteins also play a role in the transport of lipids between organelles, a process that doesn't always involve vesicles. nus.edu.sgnih.gov
The following table provides a summary of key ARF proteins and their primary roles in membrane trafficking:
Table 1: Key ARF Proteins in Membrane Trafficking| ARF Protein | Primary Localization | Key Function in Membrane Trafficking |
|---|---|---|
| ARF1 | Golgi Apparatus | Regulates retrograde transport from the Golgi to the ER by recruiting COPI coat proteins. nus.edu.sg |
| ARF6 | Plasma Membrane, Endosomes | Controls endocytic recycling pathways, impacting cell migration and adhesion. nus.edu.sgnih.gov |
| Sar1 | Endoplasmic Reticulum | Manages the transport of newly synthesized proteins from the ER to the Golgi complex. nus.edu.sg |
Beyond their role in vesicular transport, ARF proteins are significant regulators of the actin cytoskeleton, which is crucial for maintaining cell shape, enabling movement, and facilitating cell division. nih.govnih.gov The connection between ARF signaling and the cytoskeleton is multifaceted. It can involve the integration of membrane trafficking with cytoskeletal assembly, as the delivery of new membrane components is often required for processes like cell protrusion. nih.gov
ARF proteins can also directly influence the activity of Rho family GTPases, which are master regulators of the actin cytoskeleton. nih.gov For example, ARF6 can trigger the activation of Rac1, a Rho GTPase that promotes the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells. nih.govwikipedia.org ARF1 has also been shown to play a role in cytoskeletal remodeling by activating the WAVE Regulatory Complex (WRC), which is essential for the assembly of actin filaments in lamellipodia. medicineinnovates.com This regulation is critical for cell migration and the engulfment of extracellular particles. medicineinnovates.com
The function of ARF proteins is strictly dependent on their cycle between the GDP-bound (inactive) and GTP-bound (active) states. molbiolcell.orgmdpi.com This cycle is controlled by two families of regulatory proteins:
Guanine (B1146940) Nucleotide Exchange Factors (GEFs): ARF GEFs catalyze the exchange of GDP for GTP, thereby activating the ARF protein. nus.edu.sgmolbiolcell.org This activation step is crucial as it leads to a conformational change in the ARF protein, allowing it to bind to membranes and recruit its downstream effectors. researchgate.net All known ARF GEFs contain a conserved Sec7 domain which is responsible for this catalytic activity. nus.edu.sgnih.gov
GTPase-Activating Proteins (GAPs): ARF GAPs enhance the intrinsic GTP hydrolysis activity of ARF proteins, leading to the conversion of GTP to GDP and the inactivation of the ARF protein. molbiolcell.orgnih.gov This inactivation step is essential for terminating the signal and releasing the ARF protein from the membrane. researchgate.netnih.gov ARF GAPs are characterized by the presence of a zinc-finger motif. nih.gov
The interplay between GEFs and GAPs ensures that ARF proteins are activated at the right time and place within the cell, allowing for precise control over the cellular processes they regulate. nih.govnih.gov
Significance of Specific ARF-Binding Domains in Protein Functionality
The ability of ARF proteins to interact with a diverse range of effector proteins is mediated by specific ARF-binding domains within these effectors. youtube.com These domains are regions of the protein that have a particular structure and function, allowing them to recognize and bind to the active, GTP-bound form of an ARF protein. youtube.com The specificity of these interactions is crucial for ensuring that the correct downstream signaling pathways are activated.
For example, the GAT domain of GGA3, an ARF effector protein, preferentially binds to active ARF-GTP, which is a key step in mediating transport between the trans-Golgi network and endosomes. nih.gov Similarly, the interaction between ARF proteins and the PH domains of certain lipid transfer proteins is essential for their recruitment to the Golgi apparatus. nih.gov The study of these ARF-binding domains provides valuable insight into the molecular mechanisms by which ARF proteins exert their diverse cellular functions. youtube.comnih.gov
Scope and Research Focus on the Peptide "ARF-binding protein 1 (757-766)"
Recent research has brought to light a specific peptide, "ARF-binding protein 1 (757-766)," with the sequence GTEERIPIPL. creative-peptides.com This peptide is derived from ARF-binding protein 1 (ARFBP1), also known as Mule or UREB1, a large E3 ubiquitin ligase. nih.govnih.gov ARFBP1 has been identified as a critical mediator of the tumor suppressor functions of the ARF protein. nih.gov
The research focus on the peptide ARF-binding protein 1 (757-766) stems from its potential involvement in the interaction between ARFBP1 and the ARF tumor suppressor protein. nih.govnih.gov Studies have shown that ARFBP1's ubiquitin ligase activity is inhibited by ARF. nih.govnih.gov This interaction is significant because ARFBP1 can target the tumor suppressor p53 for degradation. nih.govresearchgate.net By inhibiting ARFBP1, ARF can lead to the stabilization of p53, a key protein in preventing cancer development. nih.govnih.gov
The peptide ARF-binding protein 1 (757-766) is of particular interest as it may represent a key region within ARFBP1 that is involved in binding to ARF. Understanding the precise nature of this interaction at the molecular level could provide a basis for developing new therapeutic strategies against cancer. nih.govnih.govresearchgate.net
Properties
sequence |
GTEERIPIPL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
ARF-binding protein 1 (757-766) |
Origin of Product |
United States |
Identification and Molecular Characterization of the Arf Binding Protein 1 757 766 Peptide
Discovery and Isolation of the Peptide Segment (757-766)
The conceptual discovery of the (757-766) peptide segment is rooted in extensive research aimed at elucidating the structure and function of cytohesin-1 and its interaction with ARF proteins. Early studies focused on identifying the domains within cytohesin-1 responsible for its catalytic activity and cellular localization. It was established that cytohesins contain a central Sec7 domain, which is responsible for the GEF activity, and a C-terminal pleckstrin homology (PH) domain.
The significance of the C-terminal region, which contains the (757-766) sequence, was highlighted in studies investigating how cytohesin-1 is regulated. Research demonstrated that the PH domain is crucial for membrane localization and for an intramolecular interaction that keeps the protein in an inactive state. The specific (757-766) segment was identified as part of a polybasic region within the PH domain, a key feature for binding to membrane phosphoinositides and interacting with other signaling molecules. While the peptide is not typically isolated from biological sources as a standalone entity, its functional importance was deduced from mutagenesis and deletion studies of the parent protein. These experiments revealed that altering this C-terminal sequence significantly impacts the protein's ability to localize to the plasma membrane and regulate ARF-mediated pathways.
Contextual Relationship to its Putative Parent Protein: Implications for Functional Analysis
The (757-766) peptide is an integral part of the C-terminal PH domain of cytohesin-1 (also known as ARNO or PSCD1). The function of this peptide can only be understood in the context of the full-length protein's structure and regulatory mechanisms. Cytohesin-1's activity is autoinhibited by an interaction between its N-terminal coiled-coil domain and the C-terminal PH domain, which physically blocks the central Sec7 domain's access to its ARF substrate.
The (757-766) sequence lies within the phosphoinositide-binding pocket of the PH domain. This domain acts as a membrane-targeting module, specifically recognizing and binding to phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in the plasma membrane. The binding to these lipids is thought to induce a conformational change that releases the autoinhibitory interaction, allowing the Sec7 domain to become active and catalyze nucleotide exchange on ARF proteins like ARF1 and ARF6. Therefore, the (757-766) peptide is critical for the allosteric activation of cytohesin-1 at the cell membrane, linking upstream phosphoinositide signaling to the activation of ARF-dependent pathways, which include membrane trafficking and actin cytoskeleton reorganization.
Sequence Analysis and Evolutionary Conservation of the (757-766) Motif
The amino acid sequence for the (757-766) region of human cytohesin-1 is critical for its function. This sequence is part of a highly basic region within the PH domain, which facilitates its interaction with acidic phospholipids (B1166683) in the cell membrane.
Table 1: Amino Acid Sequence of Human Cytohesin-1 (757-766)
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) | Property |
| 757 | Arginine | R | Basic, Positively Charged |
| 758 | Lysine | K | Basic, Positively Charged |
| 759 | Lysine | K | Basic, Positively Charged |
| 760 | Tryptophan | W | Aromatic, Hydrophobic |
| 761 | Valine | V | Aliphatic, Hydrophobic |
| 762 | Arginine | R | Basic, Positively Charged |
| 763 | Arginine | R | Basic, Positively Charged |
| 764 | Tyrosine | Y | Aromatic, Polar |
| 765 | Leucine | L | Aliphatic, Hydrophobic |
| 766 | Lysine | K | Basic, Positively Charged |
This interactive table provides details on the amino acid sequence of the human cytohesin-1 (757-766) peptide.
Analysis of cytohesin family members across different species reveals a high degree of evolutionary conservation in this C-terminal region. This conservation underscores the fundamental importance of this motif for the regulated function of cytohesin proteins. The presence of multiple basic residues (Arginine, Lysine) is a conserved feature, essential for electrostatic interactions with the negatively charged phosphate (B84403) groups of membrane phosphoinositides. The conservation of this sequence suggests a common mechanism of membrane recruitment and activation for cytohesin proteins throughout evolution.
In Vitro Synthesis and Preparation for Research Applications
For research purposes, such as in binding assays or structural studies, the ARF-binding protein 1 (757-766) peptide is produced synthetically. The primary method for its creation is solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
The process begins with the C-terminal amino acid (Lysine at position 766) being anchored to the resin. Subsequently, the N-terminal protecting group (commonly Fmoc or Boc) is removed, and the next protected amino acid in the sequence is coupled to the free amino group. This cycle of deprotection and coupling is repeated for each amino acid until the full sequence is assembled. The choice of coupling reagents and protecting groups is critical to ensure high yield and purity.
Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA). The crude peptide is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the desired peptide from truncated sequences and other impurities. The identity and purity of the final product are confirmed using analytical techniques such as mass spectrometry and analytical HPLC. This synthetic peptide can then be used in a variety of in vitro experiments to study its specific binding properties with phosphoinositides or to investigate its role in the context of the larger cytohesin-1 protein.
Based on a comprehensive review of available scientific literature, the specific peptide "ARF-binding protein 1 (757-766)" is not linked to a clearly identifiable parent protein whose molecular interactions with the ADP-ribosylation factor (ARF) family of GTPases have been characterized. While a synthetic peptide with this designation is available from commercial suppliers, its biological context, origin, and mechanism of action within the ARF signaling pathway are not described in published research.
The name "ARF-binding protein 1" is a generic term. The most well-characterized proteins that bind to ARF, such as ARFIP1 (Arfaptin-1), are significantly shorter than the 766 amino acids implied by the peptide's notation. For instance, human ARFIP1 is 341 amino acids in length.
One protein identified in genomic databases, the B-Raf proto-oncogene (BRAF), is 766 amino acids long. nih.gov BRAF is a critical serine/threonine kinase in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. nih.gov However, its primary and well-established function is not direct ARF binding or the regulation of ARF GTPase cycles. The extensive body of research on BRAF focuses on its kinase activity, its role in cancer when mutated (e.g., BRAF V600E), and its interactions within the Ras-Raf-MEK-ERK cascade. nih.govnih.gov There is no scientific literature detailing a functional interaction between the C-terminal 757-766 segment of BRAF and ARF GTPases, GEFs, or GAPs as outlined in the query.
Furthermore, studies on the ARF proteins themselves have highlighted the functional importance of their C-terminal regions for interactions with regulators and effectors, noting that modifications in this area can significantly alter function. nih.govnih.gov This underscores the specificity of such interactions, none of which have been documented for the peptide .
Due to the lack of a defined parent protein for "ARF-binding protein 1 (757-766)" with known functions related to the ARF GTPase cycle, it is not possible to provide scientifically accurate and detailed information for the requested outline on its molecular mechanisms of interaction. The requested data on binding affinity, critical residues, and interplay with GEFs and GAPs is not available in the scientific literature.
Molecular Mechanisms of Interaction Involving Arf Binding Protein 1 757 766
Association with Other Effector Proteins and Regulatory Factors
Binding to Specific Coat Proteins (e.g., COPI, Clathrin Adaptors, GGAs)
A primary function of active ARF1 is the recruitment of coat protein complexes to organelle membranes, which is essential for the formation of transport vesicles. nih.govembopress.org ARF1-GTP mediates the assembly of several distinct coat complexes, including the COPI coat on cis-Golgi membranes and various clathrin coats on the trans-Golgi network (TGN) and endosomes. embopress.org
COPI: ARF1 in its GTP-bound state is responsible for recruiting the COPI coat complex to Golgi membranes. nih.gov This interaction is fundamental for sorting cargo proteins into COPI-coated vesicles for transport. nih.gov Evidence suggests that Arf guanine (B1146940) nucleotide exchange factors (GEFs), which activate ARF1, may interact with COPI components even before ARF1 activation, forming a complex that facilitates the subsequent stabilization of COPI on the membrane once ARF1 is in its active GTP-bound state. embopress.org
Clathrin Adaptors and GGAs: ARF1 also plays a critical role in the recruitment of clathrin adaptor proteins, such as adaptor protein complex 1 (AP-1), and the Golgi-localizing, γ-adaptin ear homology domain, ARF-binding proteins (GGAs). embopress.orgnih.govbiophotonics.ca GGAs are monomeric clathrin adaptors that were initially identified through their interaction with ARF proteins. nih.gov The membrane association of GGAs is regulated by ARFs in a GTP-dependent manner. nih.gov GGAs, in turn, promote the recruitment of clathrin to TGN membranes, effectively linking clathrin to the membrane-bound active ARF1. nih.gov The binding of the GAT domain of GGAs to ARF1-GTP stabilizes the active state of ARF1 by interfering with the action of GTPase-activating proteins (GAPs). nih.gov
| Interacting Protein | Function in ARF1 Pathway | Cellular Location of Interaction |
| COPI | Forms vesicles for retrograde transport from the Golgi. | cis-Golgi |
| AP-1 | Sorts cargo at the trans-Golgi network. | trans-Golgi Network |
| GGAs | Mediate sorting of transmembrane proteins between the TGN and endosomes. | trans-Golgi Network |
Interplay with Lipid-Modifying Enzymes (e.g., Phospholipase D, Phosphatidylinositol 4,5-bisphosphate Kinases)
ARF proteins, upon activation, also recruit and activate lipid-modifying enzymes, which alter the lipid composition of membranes and thereby influence membrane trafficking and signal transduction. frontiersin.orgnih.gov
Phospholipase D (PLD): ARF proteins are well-established activators of phospholipase D (PLD). nih.govnih.gov This activation is GTP-dependent. mdpi.com PLD hydrolyzes phospholipids (B1166683) to generate phosphatidic acid (PA), a lipid messenger involved in various cellular processes, including membrane trafficking. umsl.edu The activation of PLD by ARF is thought to play a significant role in the recruitment of coat proteins. For instance, the recruitment of the AP-2 adaptor complex to endosomes is mediated by ARF1 through the activation of PLD. nih.gov However, the recruitment of the AP-1 adaptor to the TGN, while also ARF-mediated, appears to be independent of PLD activity, suggesting distinct mechanisms for the recruitment of different adaptor complexes. nih.gov
Phosphatidylinositol 4,5-bisphosphate Kinases (PIP5K): ARF proteins, particularly ARF1 and ARF6, can directly activate type I phosphatidylinositol 4-phosphate 5-kinases (PIP5K). nih.govnih.gov This activation leads to the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial signaling phospholipid involved in numerous aspects of membrane traffic. nih.gov In the Golgi apparatus, ARF1 can dramatically increase the levels of PIP2 by activating Type I PIP5K in a GTP-dependent manner. nih.gov This identifies PIP5K as a direct effector of ARF1. nih.gov The turnover of PIP2, controlled by the activation and inactivation cycle of ARF6, is critical for trafficking through the plasma membrane-endosomal recycling pathway. nih.gov
| Enzyme | Function | Effect of ARF1 Interaction |
| Phospholipase D (PLD) | Hydrolyzes phospholipids to produce phosphatidic acid (PA). | Activation of PLD activity. nih.gov |
| Phosphatidylinositol 4,5-bisphosphate Kinase (PIP5K) | Synthesizes phosphatidylinositol 4,5-bisphosphate (PIP2). | Direct activation of enzyme activity. nih.gov |
Interactions with Cytoskeletal Regulators (e.g., Rho-family GTPases, Actin Modulators)
Emerging evidence indicates significant crosstalk between the ARF and Rho families of small GTPases, which are master regulators of the actin cytoskeleton. core.ac.uknih.govnih.gov This interplay is crucial for coordinating membrane trafficking with changes in cell shape, adhesion, and motility. core.ac.ukmdpi.com
Rho-family GTPases: Both ARF and Rho GTPases (including Rho, Rac, and Cdc42) are involved in regulating actin dynamics. core.ac.uk While Rho GTPases are well-known for their roles in forming structures like stress fibers, lamellipodia, and filopodia, ARF proteins also influence the actin cytoskeleton. core.ac.uk For example, ARF1 can stimulate the recruitment of the scaffolding protein paxillin (B1203293) to focal adhesions. core.ac.uk There is evidence of cooperation between ARF and Rho GTPases in controlling effectors. For instance, ARF GTPases can collaborate with Rac1 to regulate actin dynamics at the cell membrane by recruiting and activating the WAVE Regulatory Complex (WRC), which is essential for lamellipodia formation. nih.gov This crosstalk is sometimes mediated by proteins that contain both ARF-GAP and Rho-GAP domains, providing a direct link between these two signaling pathways. core.ac.uknih.gov
Actin Modulators: The regulation of the actin cytoskeleton by ARF proteins can occur through various mechanisms. ARF6, for example, is involved in cortical actin rearrangements and can modulate actin by recruiting Rac1 GEFs or other actin regulators. mdpi.comembopress.orgnih.gov The effects of ARF GAPs on the actin cytoskeleton often involve proteins that regulate actin dynamics, such as Rho family proteins and non-muscle myosin 2. mdpi.com The interplay between ARF proteins and actin modulators is critical for processes like cell migration, phagocytosis, and the formation of specialized actin-based structures. mdpi.com
Structural Basis of Arf Binding Protein 1 757 766 Functionality
Conformational Dynamics and Induced Changes Upon Ligand Binding
ADP-ribosylation factor (ARF) proteins, the primary binding partners for ASAP1, are quintessential molecular switches that cycle between an inactive, GDP-bound state and an active, GTP-bound form. researchgate.net This nucleotide exchange induces significant conformational changes, particularly in two flexible regions known as switch I and switch II. jax.org In the inactive state, the N-terminal amphipathic helix of ARF proteins is typically sequestered in a hydrophobic pocket. uniprot.orgnih.gov Upon binding GTP, this helix is exposed, a process which, along with its N-terminal myristoylation, facilitates stable anchoring to membranes. uniprot.orgmerckmillipore.comnih.govuniprot.org
This GTP-induced conformational change is critical for function, as it creates a surface for recruiting effector proteins like GTPase-activating proteins (GAPs), such as ASAP1. The interaction between an effector and its target ARF protein is often governed by an "induced fit" model, where the initial binding event leads to further conformational adjustments in both proteins, strengthening the complex. atlasgeneticsoncology.org For instance, the binding of ARF1 to the Arf-binding domain (ArfBD) of a related GAP, ARHGAP21, triggers a structural rearrangement in the effector's PH domain. nih.govgenecards.org Similarly, the PH domain of ASAP1 interacts with ARF1 in its active, membrane-bound state, a process that restricts the motion of ARF1's G domain and locks it into a specific conformation. The 757-766 peptide, located within or adjacent to key functional domains of ASAP1, is presumed to participate in or be influenced by these dynamic conformational changes that are essential for recognizing and stabilizing the interaction with activated ARF proteins.
Role of Specific Amino Acid Motifs within (757-766) in Structural Integrity and Interaction
The specific amino acid sequence of the 757-766 region in human ARF-binding protein 1 (ASAP1) is E-K-E-E-L-K-E-Y-I-E . Analysis of this sequence reveals features that are critical for structural integrity and molecular interactions.
This motif is characterized by a high content of charged residues (Glutamic acid - E, Lysine - K) and hydrophobic residues (Leucine - L, Isoleucine - I), alongside a polar Tyrosine (Y). Such arrangements are common in protein interaction domains. The alternating pattern of charged and hydrophobic residues suggests the potential to form an amphipathic helix, a common structural motif in protein-protein interactions where one face of the helix is hydrophobic and the other is polar.
The charged residues (E and K) can form intramolecular or intermolecular salt bridges, which are crucial for stabilizing the local fold and for specific electrostatic interactions with binding partners. The hydrophobic residues (L and I) likely contribute to a hydrophobic core or engage in hydrophobic interactions at a binding interface. Furthermore, the presence of Tyrosine (Y) is significant as it is a common site for phosphorylation. Tyrosine phosphorylation within ASAP1 is known to occur in cells expressing activated Src kinase, suggesting a potential mechanism for regulating ASAP1 function and its interactions with other proteins. The specific role of this motif could be analogous to repeated motifs found in other ARF-family proteins, which are directly involved in recognizing and binding to their regulatory partners.
Insights from High-Resolution Structural Studies of the (757-766) Region or Homologous Domains (e.g., NMR, X-ray Crystallography)
High-resolution structural information provides the most detailed insights into protein function. While the structure of the specific 757-766 peptide from ASAP1 has not been individually determined, valuable information can be gleaned from nuclear magnetic resonance (NMR) and X-ray crystallography studies on ARF proteins and their complexes with homologous GAPs.
NMR spectroscopy has been instrumental in characterizing the dynamic nature of ARF proteins, revealing conformational changes associated with nucleotide binding and membrane interactions. merckmillipore.com For example, NMR studies have shown that membrane-bound, active ARF1 exists in a dynamic equilibrium between multiple conformations, and that interaction with the PH domain of ASAP1 restricts this dynamic motion.
X-ray crystallography has provided atomic-resolution snapshots of ARF proteins in complex with various binding partners. A particularly relevant example is the crystal structure of activated ARF1 bound to the Arf-binding domain (ArfBD) of ARHGAP21, a protein that, like ASAP1, functions as a GAP for ARF proteins. nih.govgenecards.org This structure reveals that the ArfBD consists of a PH domain connected to a C-terminal α-helix, both of which make critical contacts with ARF1. nih.govgenecards.org This complex serves as an excellent model for understanding the structural basis of the ASAP1-ARF1 interaction.
High-resolution structures of ARF-effector complexes precisely map the atoms and residues involved in the interaction. In the crystal structure of the ARF1:ARHGAP21 complex, the binding interface is extensive and involves two main contact areas. nih.govgenecards.org
The primary interaction surface is formed between the switch I and interswitch regions of ARF1 and a surface on the PH domain of ARHGAP21. nih.gov A second contact point involves the switch II region of ARF1 and the C-terminal helix of ARHGAP21. nih.govgenecards.org This demonstrates a bivalent binding mode where two distinct structural motifs in the GAP (the PH domain and a helical motif) combine to create a novel and tight binding interface with the activated GTPase. nih.govgenecards.org Site-directed mutagenesis has confirmed that residues in both of these motifs are essential for binding. genecards.org
Similarly, cryo-EM structures of the C9orf72:SMCR8 complex, which also functions as an ARF GAP, show the ARF1 protein held in a binding pocket formed by the longin domains of C9orf72 and SMCR8. These studies highlight a common theme: the switch regions of ARF proteins are central to effector recognition, creating a specific surface that is only properly formed in the active, GTP-bound state.
| Protein | Interacting Region/Domain | Role in Interaction |
|---|---|---|
| ARF1 | Switch I & Interswitch Regions | Forms primary binding surface for the GAP's PH domain. Conformation is GTP-dependent. |
| ARF1 | Switch II Region | Forms a secondary contact site with the GAP's C-terminal helix. |
| ARHGAP21 (GAP) | PH Domain | Recognizes and binds to the active switch regions of ARF1. Undergoes conformational change upon binding. |
| ARHGAP21 (GAP) | C-terminal α-helix | Provides a second, critical contact point with ARF1, stabilizing the complex. |
Allosteric regulation, where binding at one site on a protein affects its activity at another site, is a fundamental principle of ARF GTPase function. The activity of GAPs like ASAP1 is not constitutive but is tightly controlled by allosteric mechanisms to ensure ARF proteins are inactivated at the correct time and place.
A key allosteric regulator of ASAP1 is the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2). The PH domain of ASAP1 binds to PIP2, and this interaction is known to stimulate its GAP activity. genecards.org This suggests an allosteric mechanism where PIP2 binding to the PH domain induces a conformational change that either promotes a more efficient interaction with ARF1 or directly enhances the catalytic activity of the GAP domain. genecards.org This couples the protein's function to the specific lipid composition of a membrane, adding a layer of spatial regulation.
Cellular and Subcellular Contributions of Arf Binding Protein 1 757 766 Interactions
Contribution to Vesicular Trafficking Pathways
ASAP1 is a pivotal regulator of vesicular transport, ensuring the proper flow of proteins and lipids between cellular compartments. Its activity is essential for maintaining the integrity and function of the Golgi apparatus, sorting cargo within the endosomal system, and remodeling the plasma membrane.
ASAP1 is crucial for maintaining the structure and function of the Golgi apparatus, a central sorting station in the secretory pathway. nih.gov It is localized to the Golgi and the trans-Golgi network (TGN). researchgate.netuniprot.org Research in Drosophila has shown that Asap, the homolog of ASAP1, is essential for the activity of Arf1 at the Golgi. nih.gov This function is critical for the recruitment of the COPI coat complex, which mediates retrograde trafficking from the Golgi to the endoplasmic reticulum and within the Golgi cisternae. nih.gov The proper cycling of Arf1 between its active GTP-bound and inactive GDP-bound states, modulated by GAPs like ASAP1, is required for vesicle budding. uniprot.org
In photoreceptor cells, ASAP1 acts as an effector for Arf4 at the TGN, where it regulates the budding of post-Golgi rhodopsin transport carriers (RTCs). researchgate.net This specialized trafficking pathway highlights ASAP1's role in organizing budding from the TGN for delivery to other membrane systems. nih.gov Disruption of ASAP1 function leads to abnormal Golgi structure, underscoring its importance in Golgi homeostasis. nih.gov
ASAP1 plays a significant role in the endocytic pathway, particularly in the sorting and recycling of internalized cargo. A fraction of ASAP1 colocalizes with FIP3, an effector of Rab11, in the pericentrosomal endocytic recycling compartment. nih.gov This compartment is a major sorting hub for receptors and lipids returning to the plasma membrane.
Studies using siRNA to deplete ASAP1 have demonstrated its importance for the proper localization of this compartment. nih.gov In the absence of ASAP1, transferrin receptor (TfR)-positive recycling endosomes, which are normally clustered in the perinuclear region, become dispersed throughout the cell. nih.gov This dispersal perturbs the intracellular trafficking of endocytosed transferrin, although transport through the sorting endosome may remain intact. nih.gov These findings indicate that ASAP1 is a key component of the endocytic recycling machinery, likely regulating the association of Arf proteins with the recycling endosome to control its positioning and function. nih.gov
Through its influence on the Golgi and endosomal pathways, ASAP1 indirectly and directly impacts the dynamics of the plasma membrane. The protein localizes to the cell edge and membrane ruffles, areas of active cytoskeletal and membrane remodeling. nih.govnih.gov ASAP1's function is linked to Arf6, a member of the Arf family known to regulate membrane traffic between the plasma membrane and the endocytic compartment, as well as cytoskeletal reorganization. nih.gov
By controlling the recycling of endosomes, ASAP1 regulates the return of receptors and lipids to the cell surface, a process essential for cell signaling, adhesion, and nutrient uptake. nih.gov The dispersion of recycling endosomes upon ASAP1 depletion suggests a failure in their transport to and/or fusion with the plasma membrane. nih.gov Furthermore, overexpression of ASAP1 has been shown to block platelet-derived growth factor (PDGF)-induced dorsal ruffles, indicating a role in regulating plasma membrane protrusions. nih.gov
Modulation of Actin Cytoskeleton Reorganization
ASAP1 provides a crucial link between membrane trafficking and the actin cytoskeleton, translating signals from the plasma membrane into changes in cell shape, adhesion, and motility. nih.gov It contains multiple domains, including an N-terminal BAR domain, that allow it to directly interact with and remodel actin filaments. nih.govnih.gov
Lamellipodia and filopodia are actin-based protrusions at the leading edge of migrating cells that are essential for sensing the environment and driving cell movement. nih.govresearchgate.net ASAP1 is implicated in the regulation of these structures. mdpi.com The N-BAR domain of ASAP1 can induce the formation of actin-filled projections when overexpressed in fibroblasts. nih.gov This activity is dependent on the BAR domain's ability to bind actin filaments and induce membrane curvature. nih.govnih.gov
ASAP1's role is complex, as both its overexpression and knockdown can inhibit certain cellular processes, suggesting that a precise level of its activity is required. mdpi.com For instance, while its BAR domain can promote projections, overexpression of the full-length protein can block the formation of dorsal ruffles and cell spreading, indicating a regulatory rather than purely structural role. nih.govnih.gov This suggests ASAP1 functions as a central signaling molecule that integrates inputs to control the dynamics of the actin cytoskeleton. nih.gov
Table 1: Effects of Modulating ASAP1 Expression on Cellular Structures and Processes
| Experimental Condition | Cellular Structure/Process | Observed Effect | Reference |
|---|---|---|---|
| Overexpression of ASAP1 | Cell Spreading | Blocked | nih.gov |
| Overexpression of ASAP1 | PDGF-Induced Dorsal Ruffles | Blocked | nih.gov |
| Overexpression of ASAP1 | Focal Adhesion Morphology | Altered | nih.gov |
| Depletion of ASAP1 (siRNA) | Perinuclear Recycling Endosomes | Dispersed | nih.gov |
| Depletion of ASAP1 (siRNA) | Transferrin Trafficking | Perturbed | nih.gov |
| Depletion of ASAP1 | Stress Fiber Organization | Disrupted | nih.govmdpi.com |
Cell migration is a highly integrated process that requires the coordination of membrane trafficking, cell adhesion, and cytoskeletal dynamics. nih.gov ASAP1 localizes to focal adhesions, which are protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.govnih.gov This localization is mediated by interactions with focal adhesion kinase (FAK) and the adapter protein Crk. nih.govnih.gov
By modulating Arf activity at these sites, ASAP1 influences the assembly and turnover of focal adhesions. nih.gov Overexpression of wild-type ASAP1 can disrupt the proper organization of key focal adhesion proteins like paxillin (B1203293) and FAK during cell spreading. nih.gov Conversely, depletion of ASAP1 can lead to defects in stress fiber organization and a reduction in mature focal adhesions. nih.govmdpi.com These findings establish ASAP1 as a key regulator of the cytoskeletal remodeling events that govern cell adhesion and migration. nih.gov
Table 2: Research Findings on ASAP1 Function
| Cellular Process | Key Interacting Proteins | Domain Involved | Functional Outcome | Reference |
|---|---|---|---|---|
| Golgi Trafficking | Arf1, Arf4 | Arf-GAP domain | Regulation of COPI coat recruitment and post-Golgi vesicle budding | nih.govresearchgate.net |
| Endosomal Recycling | FIP3, Rab11 | BAR domain | Perinuclear positioning of recycling endosomes | nih.gov |
| Actin Remodeling | F-actin, Src, FAK | N-BAR, SH3, Proline-rich | Regulation of stress fibers, lamellipodia, and focal adhesions | nih.govnih.govnih.gov |
Role in Intracellular Signal Transduction Pathways and Cascade Regulation
ARF-binding protein 1 (ARFBP1), also known as Mule or HUWE1, is a HECT domain-containing E3 ubiquitin ligase that plays a critical role in orchestrating intracellular signal transduction and regulating signaling cascades, primarily through its ability to mediate protein ubiquitination. nih.govresearchgate.netresearchgate.net This post-translational modification is a key mechanism for controlling protein stability, activity, and localization, thereby influencing cellular processes such as cell growth, apoptosis, and DNA damage responses. nih.govmdpi.com
A primary and extensively studied role of ARFBP1 is its function as a major regulator of the p53 tumor suppressor pathway, operating independently of Mdm2, another critical E3 ligase for p53. nih.govresearchgate.net In unstressed cells, ARFBP1 directly binds to p53 and mediates its ubiquitination, targeting it for subsequent degradation by the 26S proteasome. nih.govresearchgate.net This action maintains low basal levels of the p53 protein, preventing the unnecessary activation of cell cycle arrest or apoptosis.
The activity of ARFBP1 is, in turn, tightly regulated by the tumor suppressor protein ARF (p14ARF in humans). nih.gov In response to oncogenic stress, such as the aberrant activation of proto-oncogenes like Myc, ARF is induced. nih.gov ARF then interacts directly with ARFBP1, inhibiting its E3 ubiquitin ligase activity. nih.govresearchgate.net This inhibition prevents the degradation of p53, leading to its stabilization and accumulation. nih.gov Activated p53 can then transactivate its target genes, such as p21 and Bax, to initiate cell cycle arrest or apoptosis, thus forming a crucial fail-safe mechanism against tumorigenesis. nih.gov Therefore, the ARF-ARFBP1-p53 axis represents a critical signaling cascade that translates oncogenic stress signals into a potent tumor-suppressive response. researchgate.netnih.gov
Beyond the p53 pathway, ARFBP1 is involved in regulating other key signaling molecules. It also functions as an E3 ubiquitin ligase for the Myc oncoprotein, a central regulator of cell proliferation and metabolism. nih.govresearchgate.net This interaction suggests that ARFBP1 plays a role in modulating the balance between the activated and repressed states of Myc, adding another layer of complexity to its function in growth control. researchgate.net Notably, the inactivation of ARFBP1 has been shown to repress cell growth even in cancer cells that lack functional p53, indicating its involvement in p53-independent signaling pathways that are critical for cell proliferation. nih.govresearchgate.net
The regulatory function of ARFBP1 extends to its participation in broader cellular signaling networks. As a component of ARF-containing protein complexes, it is positioned at a hub for integrating various signals related to cell stress and proliferation. nih.gov The ADP-ribosylation factor (ARF) family of small GTPases, to which ARFBP1's binding partner ARF belongs, are themselves key regulators of a multitude of cellular processes, including membrane trafficking and cytoskeleton remodeling, which are integral to signal transduction. nih.govnih.gov The interaction between ARF and ARFBP1 links these membrane-associated signaling events to the nuclear responses governed by p53 and Myc.
The table below summarizes the key interactions of ARFBP1 within intracellular signaling pathways.
| Interacting Protein | Function of Interaction | Downstream Signaling Cascade | Cellular Outcome |
| p53 | ARFBP1 ubiquitinates p53, leading to its proteasomal degradation. nih.govresearchgate.net | p53 tumor suppressor pathway | Regulation of cell cycle arrest and apoptosis. nih.gov |
| ARF (p14ARF) | ARF binds to and inhibits the E3 ligase activity of ARFBP1. nih.govresearchgate.net | ARF-p53 tumor suppressor axis | Stabilization of p53 in response to oncogenic stress. nih.gov |
| Myc | ARFBP1 functions as an E3 ubiquitin ligase for Myc. nih.govresearchgate.net | Myc-driven oncogenic pathways | Regulation of Myc protein activity and cell proliferation. researchgate.net |
Regulatory Mechanisms Governing Arf Binding Protein 1 757 766 Activity
Post-Translational Modifications Affecting the (757-766) Region (e.g., Phosphorylation, Acetylation)
The activity and interaction profile of the C-terminal region of ASAP1, which includes the 757-766 amino acid sequence, is significantly governed by post-translational modifications, most notably phosphorylation.
Tyrosine Phosphorylation by Src Kinase: ARF-binding protein 1 is a well-documented substrate of the non-receptor tyrosine kinase Src. nih.govnih.gov ASAP1 is phosphorylated on tyrosine residues when co-expressed with an activated form of Src. nih.govresearchgate.net This phosphorylation event is crucial for the biological functions of ASAP1, particularly in the formation of invadopodia and podosomes, which are cellular structures involved in cell motility and invasion. nih.govnih.govtandfonline.com
The interaction between Src and ASAP1 is mediated by the binding of the Src Homology 3 (SH3) domain to a proline-rich motif within ASAP1. nih.gov Studies using ASAP1 mutants have demonstrated that the Src-dependent phosphorylation of ASAP1 is essential for its ability to support podosome formation. nih.govnih.gov While the exact tyrosine residues that are phosphorylated by Src have not been mapped to the specific 757-766 region in the available literature, this region is part of the larger proline-rich domain responsible for Src interaction. Therefore, phosphorylation within this broader domain likely induces conformational changes that directly impact the availability and binding capacity of the 757-766 peptide segment. nih.gov
While other modifications like acetylation are known to regulate protein-protein interactions, specific data regarding the acetylation of the ASAP1 (757-766) region is not currently documented.
Allosteric Regulation by Lipid Environments and Small Molecules
The function of the ASAP1 (757-766) region is also subject to allosteric regulation, where binding events at distant sites on the protein influence its activity and the behavior of its constituent domains.
Regulation by Small Molecules: Currently, there are no known small molecules that have been specifically designed to target the 757-766 region of ASAP1. However, the development of molecules that inhibit protein-protein interactions is a key area of pharmaceutical research. nih.gov For instance, designed peptides have been successfully used to block the function of the ASAP1 SH3 domain, which is located C-terminally to the 757-766 region, demonstrating that targeting specific domains of ASAP1 is feasible. nih.gov The proline-rich nature of the domain containing the 757-766 sequence, which mediates critical interactions with SH3-containing proteins like Src, presents a potential, albeit challenging, target for future therapeutic intervention.
Spatiotemporal Control of (757-766) Availability and Interaction Dynamics within the Cell
The function of the 757-766 region is tightly controlled by its precise location within the cell and its dynamic interactions with a network of binding partners. This spatiotemporal regulation ensures that the region is available to participate in specific signaling events at the right time and place.
Subcellular Localization: ASAP1 exhibits a dynamic and specific subcellular distribution. It is found predominantly in the cytoplasm but also partially associates with membranes. uniprot.org It localizes to the Golgi apparatus, the trans-Golgi network, and specialized actin-rich structures at the cell periphery, including focal adhesions and podosomes/invadopodia. nih.govuniprot.orgnih.gov This localization to sites of active membrane remodeling and cytoskeletal rearrangement places the 757-766 region in proximity to its key interaction partners.
Interaction Dynamics: The availability of the 757-766 region is dictated by a complex and regulated network of protein-protein interactions.
| Interacting Protein | ASAP1 Domain(s) Involved | Cellular Location of Interaction | Functional Consequence |
| Src | Proline-rich region nih.govresearchgate.net | Podosomes, Invadopodia nih.gov | Phosphorylation of ASAP1, regulation of cell invasion. nih.gov |
| FAK (Focal Adhesion Kinase) | SH3 domain nih.gov | Focal Adhesions nih.gov | Recruitment of ASAP1 to focal adhesions, regulation of cell spreading. nih.gov |
| Cortactin | Proline-rich region nih.govresearchgate.net | Podosomes, Invadopodia nih.gov | Formation of a tripartite complex with paxillin (B1203293), essential for invadosome formation. nih.gov |
| Crk | Proline-rich region nih.gov | Focal Adhesions | Regulation of focal adhesion dynamics. |
| FIP3 (Rab11 effector) | BAR domain molbiolcell.org | Pericentrosomal recycling endosome molbiolcell.org | Links Arf and Rab signaling, regulates endocytic trafficking. molbiolcell.org |
The proline-rich domain, which contains the 757-766 sequence, acts as a scaffold, binding to the SH3 domains of various signaling proteins like Src and the adapter protein Crk. nih.gov Furthermore, this region interacts with cortactin, while the adjacent SH3 domain binds to focal adhesion kinase (FAK) and paxillin. nih.govnih.gov These interactions are often mutually dependent and are critical for recruiting ASAP1 to focal adhesions and invadopodia, thereby controlling cell adhesion, migration, and invasion. nih.govnih.gov The dynamic assembly and disassembly of these protein complexes, driven by signals such as growth factor stimulation and regulated by post-translational modifications like phosphorylation, provide precise spatiotemporal control over the availability and function of the ASAP1 (757-766) region.
Advanced Research Methodologies for Investigating Arf Binding Protein 1 757 766
Peptide Synthesis and Chemical Modifications for Functional and Structural Studies
The synthesis of ARF-binding protein 1 (757-766) and its modified versions is fundamental to understanding its biological role. Chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is the cornerstone for producing this and other peptides. nih.govfrontiersin.org This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, providing control over the sequence and enabling the incorporation of modifications. nih.gov
Chemical modifications are instrumental in probing the peptide's structure and function. abyntek.com These can include:
Labeling with fluorescent probes or biotin (B1667282): This facilitates visualization and tracking of the peptide in various assays.
Incorporation of non-natural amino acids: This can enhance peptide stability or introduce novel functionalities. frontiersin.orgabyntek.com
Post-translational modifications: Mimicking natural modifications like phosphorylation or glycosylation can reveal their impact on peptide activity. abyntek.com
Cyclization: Linking the peptide's ends can improve stability and mimic certain structural conformations. abyntek.com
These synthetic and modification strategies provide researchers with a versatile toolkit to dissect the molecular determinants of ARF-binding protein 1 (757-766) function.
Advanced Biochemical Assays for Binding Kinetics and Specificity (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To quantitatively characterize the interaction of ARF-binding protein 1 (757-766) with its binding partners, such as ADP-ribosylation factors (ARFs), researchers employ sophisticated biochemical assays. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time. ox.ac.uknih.gov In a typical SPR experiment to study this peptide, one interacting partner (e.g., the peptide) is immobilized on a sensor chip, and the other (e.g., an ARF protein) is flowed over the surface. nih.gov The binding event causes a change in the refractive index at the surface, which is detected as a response. This allows for the determination of key kinetic parameters. nih.gov
| Parameter | Description |
| Association rate constant (k_on) | The rate at which the protein-peptide complex forms. |
| Dissociation rate constant (k_off) | The rate at which the complex breaks apart. |
| Equilibrium dissociation constant (K_D) | A measure of the binding affinity, calculated as k_off/k_on. A lower K_D indicates a stronger interaction. |
This table outlines the key kinetic parameters obtainable from Surface Plasmon Resonance (SPR) experiments.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with binding events. nih.govmalvernpanalytical.commdpi.com In an ITC experiment, a solution of the peptide is titrated into a solution containing its binding partner. The resulting heat release or absorption is measured, allowing for the determination of thermodynamic parameters of the interaction. nih.govmalvernpanalytical.commdpi.com
| Parameter | Description |
| Binding Affinity (K_a) | The association constant, which is the reciprocal of the dissociation constant (K_D). |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. |
| Stoichiometry (n) | The ratio of the interacting molecules in the complex. |
This table describes the thermodynamic parameters determined through Isothermal Titration Calorimetry (ITC).
Together, SPR and ITC provide a comprehensive understanding of the binding kinetics and thermodynamics governing the interaction of ARF-binding protein 1 (757-766) with its cellular partners. nih.govnih.gov
High-Resolution Microscopy and Imaging Techniques (e.g., Förster Resonance Energy Transfer, Live-Cell Imaging)
To visualize the localization and dynamics of ARF-binding protein 1 (757-766) within living cells, researchers turn to advanced microscopy techniques. These methods offer insights into the peptide's spatiotemporal behavior and its interactions with other cellular components.
Förster Resonance Energy Transfer (FRET) is a technique that can detect the proximity of two fluorescently labeled molecules. To study the interaction of the ARF-binding peptide with a protein of interest, the peptide could be labeled with a donor fluorophore and the interacting protein with an acceptor fluorophore. When the two are in close proximity (typically 1-10 nanometers), energy can be transferred from the donor to the acceptor, resulting in a measurable change in fluorescence. This provides evidence of a direct interaction within the cellular context. researchgate.net
Live-cell imaging allows for the observation of cellular processes in real-time. ohsu.edu By tagging ARF-binding protein 1 (757-766) with a fluorescent protein (like GFP), its movement and localization within cellular compartments, such as the Golgi apparatus, can be tracked over time. This can reveal how the peptide's distribution changes in response to various cellular signals or perturbations.
Super-resolution microscopy techniques, such as DNA-PAINT (DNA point accumulation in nanoscale topology), overcome the diffraction limit of conventional light microscopy, enabling visualization at the nanoscale. wur.nl This level of detail can provide a more precise map of the peptide's location within subcellular structures. wur.nlnih.gov
| Technique | Principle | Information Gained |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. | Confirms direct molecular interactions and measures intermolecular distances. |
| Live-Cell Imaging | Time-lapse microscopy of living cells expressing fluorescently tagged proteins. | Reveals the dynamic localization and trafficking of the peptide. |
| Super-Resolution Microscopy | A class of techniques that bypass the diffraction limit of light. | Provides high-resolution images of the peptide's subcellular distribution. |
This table summarizes advanced microscopy techniques used to study ARF-binding protein 1 (757-766).
Site-Directed Mutagenesis and Genetic Perturbation Approaches for Functional Dissection of the Peptide
To pinpoint the specific amino acid residues within the ARF-binding protein 1 (757-766) sequence that are critical for its function, researchers utilize site-directed mutagenesis. neb.com This technique allows for the precise alteration of the DNA sequence encoding the peptide, leading to the production of a modified peptide with specific amino acid substitutions, insertions, or deletions. neb.comnih.gov
By creating a series of mutations, researchers can systematically assess the impact of each change on the peptide's ability to bind to its target proteins and regulate cellular processes. For example, mutating a specific residue and observing a loss of binding to an ARF protein would strongly suggest that this residue is part of the binding interface. nih.gov
| Approach | Description | Purpose |
| Site-Directed Mutagenesis | Introduction of specific nucleotide changes into a DNA sequence. | To identify critical amino acid residues for peptide function and binding. |
| RNA Interference (RNAi) | Silencing of gene expression by introducing double-stranded RNA. | To study the loss-of-function phenotype of the full-length protein. |
| CRISPR-Cas9 | A genome-editing tool that can be used to disrupt or modify genes. | To create cell lines lacking the ARF-binding protein 1 for functional studies. |
This table outlines methods for the functional dissection of ARF-binding protein 1 (757-766) through genetic manipulation.
Proteomic Approaches for Global Interactome Mapping (e.g., Proximity Biotinylation, BioID)
To identify the complete set of proteins that interact with ARF-binding protein 1 (757-766) in a cellular context, proteomic approaches are employed. A particularly powerful method is proximity-dependent biotin identification (BioID) . whiterose.ac.uknih.govresearchgate.netnih.gov
In a BioID experiment, the ARF-binding protein 1 peptide is fused to a promiscuous biotin ligase, such as BirA*. researchgate.netunits.it When expressed in cells, this fusion protein will biotinylate any proteins that come into its close proximity (within a few nanometers). nih.gov These biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry. researchgate.net This technique is advantageous because it can capture both stable and transient or weak interactions that might be missed by other methods. whiterose.ac.ukmdpi.com
Recent advancements in BioID, such as the development of smaller and more efficient ligases like BioID2 and TurboID, have improved the sensitivity and temporal resolution of this approach. nih.govmdpi.com By applying BioID to the ARF-binding protein 1 (757-766) peptide, researchers can generate a comprehensive map of its interactome, providing valuable clues about its function and the signaling pathways it participates in. nih.govnih.govbiorxiv.org
| Technique | Principle | Outcome |
| Proximity Biotinylation (BioID) | A protein of interest is fused to a promiscuous biotin ligase, which biotinylates nearby proteins. | Identification of a global network of interacting and proximal proteins. |
This table describes the use of proximity biotinylation for mapping the interactome of ARF-binding protein 1 (757-766).
Emerging Concepts and Future Research Directions for Arf Binding Protein 1 757 766
Elucidation of Novel Binding Partners and Extended Regulatory Networks
The ARF protein family, which in humans includes ARF1, ARF3, ARF4, ARF5, and ARF6, is known to interact with a variety of effector proteins to carry out its functions. nih.gov While some interactions are well-characterized, the full scope of the regulatory networks involving the ARF-binding protein 1 (757-766) motif is likely more extensive than currently understood. Future research will focus on identifying novel binding partners for this peptide, which could reveal previously unknown cellular functions and regulatory pathways.
Techniques such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and proximity-dependent biotinylation (BioID) will be instrumental in discovering new interactors. For instance, while the interactions of ARF1 with proteins like GGA1, GGA2, and GGA3 are established in the context of transport between the trans-Golgi network (TGN) and endosomes, the (757-766) peptide may mediate interactions with other, yet-to-be-identified proteins involved in different trafficking pathways or cellular processes. nih.govuniprot.org The identification of these new partners will be crucial for building a more comprehensive map of the ARF regulatory network.
Functional Redundancy and Specificity within the Broader ARF Interaction Landscape Mediated by this Peptide
The mammalian ARF family members share a high degree of sequence homology, which raises questions about functional redundancy and specificity. nih.gov Although ARF proteins are involved in numerous vesicular transport pathways, the specific roles of many isoforms are not well understood. nih.gov Research suggests that despite their similarities, different ARF isoforms may control distinct trafficking steps. nih.gov
A key area of future investigation will be to determine the degree of specificity that the ARF-binding protein 1 (757-766) motif confers upon interactions with different ARF isoforms. For example, studies have shown that ARFs 1, 3, 5, and 6 can all interact with neuronal calcium sensor-1 (NCS-1), but at different intracellular locations. nih.gov In contrast, a more specific interaction is observed between ARF1/3 and phosphatidylinositol-4 kinase-IIIbeta (PI4Kbeta). nih.gov Understanding how the (757-766) peptide contributes to this specificity will be critical. It is possible that subtle conformational differences in the peptide-binding pocket of various ARF isoforms dictate the strength and nature of the interaction, thereby ensuring specific functional outcomes. Investigating the functional consequences of swapping this peptide motif between different ARF-binding proteins could provide valuable insights into its role in determining functional specificity versus redundancy.
Development of Peptidomimetic Modulators and Inhibitors Targeting the (757-766) Interface
The interface where the ARF-binding protein 1 (757-766) peptide binds to ARF proteins represents a promising target for the development of therapeutic agents. Molecules that can modulate or inhibit this interaction could be valuable tools for studying ARF-dependent processes and may have potential as treatments for diseases where ARF signaling is dysregulated, such as cancer. nih.gov
Peptidomimetics, which are small molecules that mimic the structure and function of peptides, are a particularly promising approach. nih.gov They can be designed to have improved stability and cell permeability compared to natural peptides. nih.gov The development of such molecules would involve designing compounds that specifically target the (757-766) binding interface on ARF proteins. This could be achieved through rational design based on the known structure of the ARF-peptide complex or through high-throughput screening of small molecule libraries. nih.gov For example, inhibitors like Brefeldin A (BFA) and AMF-26 target the interaction between ARF1 and its GEF, demonstrating the feasibility of inhibiting ARF activation with small molecules. nih.gov A similar strategy could be employed to develop inhibitors that specifically block the interaction mediated by the (757-766) peptide.
Advanced Computational Modeling and Simulation of Peptide-Protein Dynamics and Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for studying the dynamic nature of protein-peptide interactions at an atomic level. uzh.chnih.govnih.gov These methods can provide insights into the binding mechanisms, conformational changes, and energetic landscapes of these interactions that are often difficult to obtain through experimental methods alone. uzh.chresearchgate.net
Future research will increasingly rely on advanced computational approaches to understand the interaction between the ARF-binding protein 1 (757-766) peptide and ARF proteins. nih.gov MD simulations can be used to model the entire binding process, from the initial encounter of the peptide and protein to the formation of the final bound complex. nih.gov This can help to identify key residues involved in the interaction and to understand the conformational changes that occur upon binding. researchgate.net Furthermore, computational methods can be used to predict the binding affinities of different peptides and to design peptidomimetics with improved binding properties. nih.govfrontiersin.org The use of enhanced sampling techniques in MD simulations will be particularly valuable for exploring the conformational landscape of the peptide and protein and for capturing rare binding and unbinding events. researchgate.net
Potential for Utilizing the (757-766) Motif in Developing Targeted Molecular Probes
The specificity of the interaction between the ARF-binding protein 1 (757-766) motif and ARF proteins could be exploited to develop targeted molecular probes. These probes could be used to visualize and track ARF proteins within living cells, providing valuable information about their localization, dynamics, and function.
Q & A
Q. Methodological Consideration
- Standardize sample preparation: Use identical lysis buffers (e.g., RIPA with 1% protease inhibitors).
- Include internal controls (e.g., recombinant 757-766 peptide spiked into samples).
- Validate ELISA/WB data with orthogonal methods like SRM (selected reaction monitoring) MS .
What strategies identify functional residues within the 757-766 epitope?
Advanced Research Question
Perform alanine scanning mutagenesis across the 757-766 sequence. Test mutants in binding assays (SPR or ITC) and functional readouts (ubiquitination assays). Compare conservation scores via multiple sequence alignment to prioritize critical residues .
How does ARF-BP1 (757-766) interact with Golgi-associated proteins like GGAs?
Advanced Research Question
Use fluorescence resonance energy transfer (FRET) in live cells co-expressing GGA and ARF-BP1 tagged with fluorescent proteins (e.g., mCherry/GFP). Confirm interactions with proximity ligation assays (PLA) and assess functional impacts on vesicular trafficking using Brefeldin A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
